N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c1-16-4-9-20(17(2)14-16)25-22(29)15-30-23-11-10-21(26-27-23)18-5-7-19(8-6-18)28-13-3-12-24-28/h3-14H,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGLGNBLPXGFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the pyrazole and pyridazine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]acetamide
- N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]thioacetamide
Uniqueness
N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is unique due to the presence of both pyrazole and pyridazine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyridazinyl moiety linked to a pyrazole group through a sulfanyl bridge. The structural complexity suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Antiviral Activity
Recent studies have indicated that compounds containing pyrazole and pyridazine moieties exhibit significant antiviral properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various viral strains, including herpes simplex virus (HSV) and hepatitis C virus (HCV) . The specific compound may function similarly due to its structural similarities to these active compounds.
Anti-inflammatory Effects
Research on related amide-linked compounds has demonstrated their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators in inflammatory pathways . This suggests that this compound may possess anti-inflammatory properties worth exploring.
In Vitro Studies
- Antiviral Efficacy : In a study examining various pyrazole derivatives, certain compounds were found to reduce the number of HSV plaques by up to 69% at specific concentrations . This highlights the potential for this compound to exhibit similar antiviral effects.
- Cytotoxicity Assessment : Compounds with similar scaffolds were evaluated for cytotoxicity in cell lines. The results indicated that many derivatives maintained low toxicity while exhibiting antiviral activity, suggesting that the title compound could also be developed as a therapeutic agent with minimal side effects .
Structure-Activity Relationship (SAR)
The effectiveness of related compounds often hinges on the structural features present within their molecular framework. For instance, the presence of specific substituents on the pyrazole or pyridazine rings can significantly influence biological activity. A detailed SAR analysis could provide insights into optimizing the compound's efficacy against targeted diseases.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄S |
| Molecular Weight | 342.43 g/mol |
| Antiviral Activity | Significant against HSV |
| Anti-inflammatory Activity | Inhibits iNOS and COX-2 |
| Cytotoxicity | Low in relevant assays |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent connectivity and detect impurities. Aromatic proton signals in pyridazine (δ 8.5–9.5 ppm) and pyrazole (δ 7.0–8.0 ppm) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~449) .
How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s 3D structure?
Q. Advanced
- Crystallographic Refinement : Use SHELX programs (e.g., SHELXL) for structure solution and refinement. Hydrogen bonding patterns (e.g., N–H···O/S interactions) inform molecular packing and stability .
- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to predict solid-state behavior and polymorphism risks .
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to validate experimental bond lengths/angles .
What strategies address conflicting biological activity data across different assay systems?
Q. Advanced
- Assay Standardization : Control variables like cell line viability (e.g., MTT vs. ATP assays), solvent (DMSO concentration ≤0.1%), and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Target Engagement Studies : Employ surface plasmon resonance (SPR) or thermal shift assays to directly measure binding affinity to suspected targets (e.g., kinases or GPCRs) .
How do modifications to the pyridazine or pyrazole moieties affect pharmacological activity?
Q. Advanced
- Pyridazine Substitutions : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at position 6 enhances electrophilicity, potentially improving enzyme inhibition (e.g., COX-2) .
- Pyrazole Modifications : Methyl or phenyl groups at N1 alter steric bulk, impacting receptor selectivity. For example, 4-fluorophenyl substitution increases logP, enhancing blood-brain barrier penetration .
- SAR Workflow :
- Synthesize derivatives via parallel combinatorial chemistry.
- Screen against target panels (e.g., kinase profiling).
- Correlate structural changes with IC₅₀ shifts using QSAR models .
What crystallographic software and validation protocols ensure accurate structural reporting?
Q. Methodological
- Software : SHELX suite (SHELXT for solution, SHELXL for refinement) is industry-standard for small-molecule structures. Olex2 or WinGX interfaces simplify data handling .
- Validation Metrics :
How can researchers optimize reaction yields while minimizing by-products in multi-step syntheses?
Q. Methodological
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., thiol-acetamide coupling completion) .
- Catalyst Screening : Test Zeolite-Y or pyridine derivatives for acid-catalyzed steps, improving regioselectivity .
- Workup Protocols : Quench reactions with ice-HCl to precipitate crude product, reducing emulsion formation during extraction .
What in silico approaches predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADME Prediction : SwissADME or pkCSM estimate logP (target ~3.5 for oral bioavailability), CYP450 inhibition, and half-life .
- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., Desmond software) to assess passive diffusion rates .
- Docking Studies : AutoDock Vina or Glide model binding to homology-built targets (e.g., EGFR kinase domain) to prioritize derivatives .
How do hydrogen-bonding patterns in the crystal lattice influence solubility and stability?
Q. Advanced
- Solubility Impact : Strong intermolecular H-bonds (e.g., acetamide N–H···O=S) reduce aqueous solubility but enhance thermal stability (Tₘ >200°C) .
- Polymorphism Risk : Graph set analysis identifies synthons prone to forming alternate packing modes, guiding co-crystal design for improved dissolution .
What experimental designs validate target specificity in complex biological systems?
Q. Advanced
- CRISPR Knockout Models : Delete putative targets (e.g., MAPK14) in cell lines to confirm loss of compound efficacy .
- Proteome Profiling : Use affinity-based pull-down assays with biotinylated probes to identify off-target interactions .
- Dose-Response Synergy Testing : Combine with known inhibitors (e.g., ERK or JNK inhibitors) to detect pathway crosstalk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
